molecular formula C11H10N2OS B6308823 5-Phenylthiophene-2-carbohydrazide CAS No. 52172-51-7

5-Phenylthiophene-2-carbohydrazide

Cat. No.: B6308823
CAS No.: 52172-51-7
M. Wt: 218.28 g/mol
InChI Key: DFSGOOCLCFABLR-UHFFFAOYSA-N
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Description

5-Phenylthiophene-2-carbohydrazide is a chemical compound with the molecular formula C11H10N2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Biochemical Analysis

Biochemical Properties

5-Phenylthiophene-2-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity. Studies have shown that this compound can interact with proteins involved in oxidative stress responses, potentially enhancing their antioxidant capabilities .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In various cell types, this compound can modulate the expression of genes involved in stress responses, apoptosis, and cell cycle regulation. It has been observed to affect the phosphorylation status of key signaling proteins, thereby influencing downstream signaling cascades. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of certain oxidases, thereby reducing oxidative stress. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound has been observed to undergo degradation, which can influence its efficacy and activity. In in vitro studies, this compound has shown stability for several hours, but prolonged exposure can lead to its breakdown and reduced activity. In in vivo studies, the long-term effects of this compound on cellular function have been linked to its ability to modulate gene expression and enzyme activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from protective to harmful at specific dosage levels. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s potential role in regulating cellular metabolism and maintaining redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can influence its efficacy and toxicity, with higher accumulation in specific tissues potentially leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound can localize to the mitochondria, where it influences mitochondrial function and oxidative stress responses. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins .

Chemical Reactions Analysis

Types of Reactions

5-Phenylthiophene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings .

Scientific Research Applications

5-Phenylthiophene-2-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carbohydrazide
  • Phenylthiophene derivatives
  • Thiophene-2-carboxylic acid hydrazide

Uniqueness

5-Phenylthiophene-2-carbohydrazide is unique due to the presence of both a phenyl group and a carbohydrazide group attached to the thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and pharmaceuticals .

Properties

IUPAC Name

5-phenylthiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-13-11(14)10-7-6-9(15-10)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSGOOCLCFABLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488955
Record name 5-Phenylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52172-51-7
Record name 5-Phenylthiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50488955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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